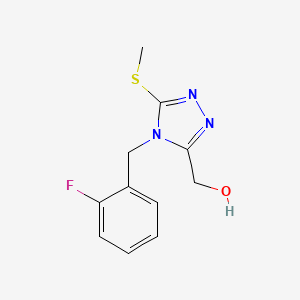

(4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol

CAS No.:

Cat. No.: VC15810903

Molecular Formula: C11H12FN3OS

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12FN3OS |

|---|---|

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | [4-[(2-fluorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-yl]methanol |

| Standard InChI | InChI=1S/C11H12FN3OS/c1-17-11-14-13-10(7-16)15(11)6-8-4-2-3-5-9(8)12/h2-5,16H,6-7H2,1H3 |

| Standard InChI Key | GMFMLZKUPIKJON-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=NN=C(N1CC2=CC=CC=C2F)CO |

Introduction

The compound "(4-(2-Fluorobenzyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanol" is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structural complexity and functional groups suggest it may have diverse biological activities. This article provides a detailed overview of its properties, synthesis, and potential applications.

Molecular Details

Structural Features

The compound contains:

-

A triazole ring (heterocyclic core).

-

A methylthio group () at position 5.

-

A hydroxymethyl group () at position 3.

-

A fluorobenzyl substituent at position 4.

Chemical Identifiers

| Descriptor | Value |

|---|---|

| InChI | InChI=1S/C11H12FN3OS/c1-17-11-14-13-10(7-16)15(11)6-8-4-2-3-5-9(8)12/h2–5,16H,6–7H2,1H3 |

| InChIKey | GMFMLZKUPIKJON-UHFFFAOYSA-N |

| SMILES | CSC1=NN=C(N1CC2=CC=CC=C2F)CO |

Synthesis

The synthesis of this compound typically involves:

-

Formation of the triazole core via cyclization reactions.

-

Introduction of the methylthio group through thiolation.

-

Functionalization with a hydroxymethyl group.

-

Attachment of the fluorobenzyl moiety through alkylation.

Characterization Techniques

Characterization is performed using:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of protons and carbons in the molecule.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): Identifies functional groups like hydroxyl () and thioether ().

Potential Applications

The presence of a triazole ring and fluorobenzyl group indicates potential activity in:

-

Antimicrobial Agents: Triazoles are known for their antifungal properties.

-

Anticancer Drugs: Fluorinated compounds often exhibit cytotoxic effects on tumor cells.

-

Enzyme Inhibition: The hydroxymethyl group may facilitate binding to biological targets.

Comparative Analysis with Related Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Use |

|---|---|---|---|

| (4-(2-Fluorobenzyl)-5-(methylthio)-triazolyl)methanol | 253.30 | Triazole, Fluorobenzyl, Hydroxymethyl | Antimicrobial/Anticancer |

| 5-{(Fluorophenyl)methylsulfanyl}-triazole | ~292 | Triazole, Fluorophenyl | Enzyme Inhibitor |

| Thiadiazole derivatives | ~300 | Thiadiazole, Fluoroaryl | Anti-inflammatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume